N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Description
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic acetamide derivative featuring an indole moiety at the 2-oxoacetamide core. Its structure includes an N-butyl and N-methyl substitution on the acetamide nitrogen, distinguishing it from simpler analogues. The compound has been studied for its interaction with GABA(A) receptor α1 (GABRA1), showing moderate binding affinity (Ki = 1175 nM) .
Properties
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-17(2)15(19)14(18)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKKEZLPIANWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. One common method involves the acylation of 1H-indole-3-carboxylic acid with N-butyl-N-methylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Substituent Impact on Bioactivity: The 5-nitro substitution on the indole ring (as in N-butyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide) significantly enhances GABRA1 binding affinity (Ki = 125 nM vs. 1175 nM for the non-nitro analogue), highlighting the importance of electron-withdrawing groups for potency . N-Benzyl substitution (Ki = 346 nM) outperforms N-butyl-N-methyl substitution (Ki = 1175 nM), suggesting bulkier aromatic groups may improve target interaction .
- Synthetic Efficiency : The unsubstituted 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide achieves an 81% yield via reaction of glyoxylyl chloride with methylamine , though yields for more complex analogues (e.g., butyl/methyl or nitro-substituted) are unreported.
Purity and Analytical Characterization
- HPLC Purity : Analogues such as N-(2-fluorophenyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide achieve 95.8% HPLC purity , setting a benchmark for quality in pharmaceutical development.
- Structural Confirmation : Compounds are routinely characterized via $^1$H NMR, $^{13}$C NMR, and HRMS, as seen in the synthesis of 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide .
Biological Activity
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound belonging to the indole derivative class, characterized by its unique structural features, including a butyl group and a methyl group attached to nitrogen atoms, alongside an oxoacetamide functional group. This compound has garnered attention for its diverse biological activities, which include potential applications in medicinal chemistry and therapeutic development.
The biological activity of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can be attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives are known to modulate multiple signaling pathways, which may lead to therapeutic effects in conditions where these pathways are dysregulated. Specifically, research indicates that this compound may exhibit:
- Antiviral Activity : Potentially effective against various viral infections.
- Anti-inflammatory Effects : Inhibiting inflammatory pathways.
- Anticancer Properties : Demonstrated efficacy in reducing tumor growth in preclinical models.
Comparative Biological Activity
To understand the unique properties of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide, it is useful to compare it with other related compounds. The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide | Structure | Contains a phenyl group instead of a methyl group | Varies due to phenyl substitution |
| 2-(1-benzyl-indol-3-yl)-N-methyl-2-oxo-acetamide | Structure | Contains a benzyl group instead of butyl | Different pharmacokinetics and interactions |
This comparison highlights the significance of structural modifications on the biological activity of indole derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide:
- Anticancer Study : In a mouse xenograft model, this compound demonstrated significant tumor growth inhibition, indicating its potential as an anticancer agent. The study reported a reduction in tumor size by approximately 60% compared to control groups (source: ).
- Neuroinflammation Research : The compound showed promising results in modulating neuroinflammatory responses, suggesting potential applications in neurodegenerative diseases. It was observed to reduce pro-inflammatory cytokine levels significantly (source: ).
- Antimicrobial Activity : In vitro tests revealed that N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide exhibited notable antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatments (source: ).
Q & A
Basic: What are the critical steps in synthesizing N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
Alkylation of Indole: Introduce the N-butyl group via alkylation of 1H-indole using butyl halides under basic conditions (e.g., NaH in DMF) .
Acylation: React the alkylated indole with methyl oxalyl chloride to form the 2-oxoacetamide backbone. Strict temperature control (~0–5°C) minimizes side reactions .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to isolate the product.
Key Optimization Parameters:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Alkylation | NaH, DMF, 0°C | Prevents over-alkylation |
| Acylation | Methyl oxalyl chloride, −5°C | Reduces hydrolysis |
| Quenching | Ice-cold water | Stabilizes reactive intermediates |
Basic: Which spectroscopic techniques are essential for confirming the structure of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide?
Methodological Answer:
- FT-IR: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .
- NMR:
- ¹H NMR: Confirm substituents:
- N-methyl singlet at δ 3.0–3.2 ppm.
- Indole H-2 proton as a doublet (δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise in vibrational (FT-IR/Raman) or NMR chemical shifts. Strategies include:
DFT Refinement: Re-optimize computational models (e.g., B3LYP/6-311++G(d,p)) with solvent corrections (PCM for methanol) to match experimental conditions .
Conformational Analysis: Use molecular dynamics (MD) simulations to account for rotational isomers affecting NMR splitting .
Cross-Validation: Compare with structurally analogous compounds (e.g., 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide ) to identify systematic errors.
Advanced: What strategies mitigate side reactions during acylation of N-substituted indoles?
Methodological Answer:
Side products (e.g., dimerization or over-acylation) are minimized by:
- Low-Temperature Control: Maintain −5°C during oxalyl chloride addition to reduce electrophilic side reactions .
- Inert Atmosphere: Use dry N₂ to prevent hydrolysis of acyl chloride intermediates.
- Stepwise Quenching: Add reagents slowly and quench with ice-cold water to stabilize reactive species .
Advanced: How is X-ray crystallography applied to resolve crystallographic disorder in this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals.
- Refinement: Apply the SHELXL program with restraints for disordered N-butyl chains. The ADPs (Anisotropic Displacement Parameters) are modeled to account for thermal motion .
- Validation: Check R-factor convergence (<5%) and Ramachandran outliers using Coot .
Basic: What purification methods are optimal for isolating N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts.
- Recrystallization: Dissolve crude product in hot methanol, then slowly add water (1:3 ratio) to induce crystallization .
- HPLC (Optional): Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for high-purity batches.
Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Compute HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict nucleophilic/electrophilic sites. The indole ring acts as an electron donor, while the oxoacetamide group is electrophilic .
- Reactivity Correlations: Lower HOMO-LUMO gaps correlate with increased susceptibility to redox reactions (e.g., oxidation at the indole C-3 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
